molecular formula C21H19NO2 B267110 N-[4-(2-phenylethoxy)phenyl]benzamide

N-[4-(2-phenylethoxy)phenyl]benzamide

Número de catálogo B267110
Peso molecular: 317.4 g/mol
Clave InChI: JQXSVIYADBZFIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(2-phenylethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GW6471 and is a selective peroxisome proliferator-activated receptor α (PPARα) antagonist. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Thus, GW6471 has been extensively studied for its ability to modulate these processes.

Mecanismo De Acción

GW6471 is a selective PPARα antagonist, meaning that it binds to and inhibits the activity of PPARα. PPARα plays a crucial role in the regulation of lipid metabolism and energy homeostasis. By inhibiting PPARα, GW6471 can modulate these processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that GW6471 can reduce triglyceride and cholesterol levels in animal models, making it a potential treatment for dyslipidemia. Additionally, GW6471 has been shown to have anti-inflammatory and anti-tumor properties. These effects are thought to be mediated by the modulation of PPARα activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The primary advantage of using GW6471 in lab experiments is its selectivity for PPARα. This allows researchers to specifically target this receptor and study its effects. Additionally, GW6471 has been extensively studied, and its synthesis has been optimized to produce high yields of the compound.
One limitation of using GW6471 in lab experiments is its potential for off-target effects. While it is selective for PPARα, it may still interact with other receptors or proteins, leading to unintended effects. Additionally, the use of GW6471 in animal models may not accurately reflect its effects in humans.

Direcciones Futuras

There are several potential future directions for research on GW6471. One area of interest is its potential as a treatment for dyslipidemia. Further studies are needed to determine its efficacy and safety in humans. Additionally, GW6471 has been studied for its potential anti-inflammatory and anti-tumor properties. Further research is needed to determine its potential in these areas.
Another potential future direction is the development of more selective PPARα antagonists. While GW6471 is selective for PPARα, it may still interact with other receptors or proteins. Developing more selective compounds could lead to more targeted therapies with fewer off-target effects.
Conclusion:
N-[4-(2-phenylethoxy)phenyl]benzamide, or GW6471, is a selective PPARα antagonist that has gained significant attention in scientific research. Its potential therapeutic applications in dyslipidemia, inflammation, and cancer make it an exciting area of study. While there are limitations to its use in lab experiments, its selectivity for PPARα and optimized synthesis make it a valuable tool for researchers. Future research on GW6471 and other PPARα antagonists could lead to new treatments for a variety of diseases.

Métodos De Síntesis

The synthesis of N-[4-(2-phenylethoxy)phenyl]benzamide involves a multi-step process. The first step involves the synthesis of 4-(2-phenylethoxy)benzaldehyde, which is then reacted with aniline to form N-[4-(2-phenylethoxy)phenyl]benzamide. This process has been optimized to produce high yields of the compound.

Aplicaciones Científicas De Investigación

GW6471 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its ability to modulate lipid metabolism. Studies have shown that GW6471 can reduce triglyceride and cholesterol levels, making it a potential treatment for dyslipidemia. Additionally, GW6471 has been studied for its potential anti-inflammatory and anti-tumor properties.

Propiedades

Nombre del producto

N-[4-(2-phenylethoxy)phenyl]benzamide

Fórmula molecular

C21H19NO2

Peso molecular

317.4 g/mol

Nombre IUPAC

N-[4-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C21H19NO2/c23-21(18-9-5-2-6-10-18)22-19-11-13-20(14-12-19)24-16-15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,22,23)

Clave InChI

JQXSVIYADBZFIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

SMILES canónico

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.